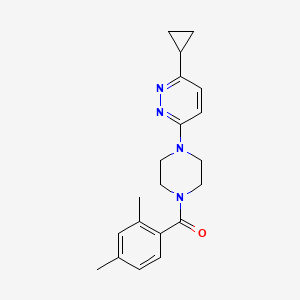

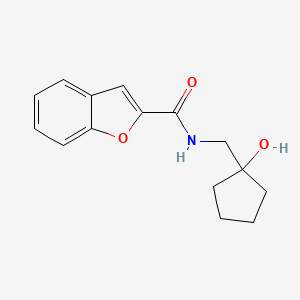

N-((1-hydroxycyclopentyl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-hydroxycyclopentyl)methyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole . They can also undergo a reaction with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .Mecanismo De Acción

CP 55,940 works by binding to CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating a wide range of physiological processes, including pain sensation, appetite, and mood. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.

Biochemical and Physiological Effects:

CP 55,940 has been shown to produce a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using CP 55,940 in lab experiments is its high affinity for both CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological effects of cannabinoids. However, one limitation of using CP 55,940 is its potential for producing unwanted side effects, such as anxiety and paranoia, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are numerous potential future directions for research involving CP 55,940. One area of interest is the development of new therapeutic agents based on CP 55,940 that can target specific receptors in the endocannabinoid system. Another area of interest is the investigation of the long-term effects of CP 55,940 on the human body, particularly with regard to its potential for producing addiction or other negative outcomes. Finally, there is a need for further research to fully understand the mechanisms by which CP 55,940 produces its effects on the body, which could lead to the development of new treatments for a wide range of diseases and conditions.

Métodos De Síntesis

The synthesis of CP 55,940 involves several steps, including the reaction of 1-cyclopenten-1-ol with 2-methylbenzofuran-3-carboxylic acid chloride to form the intermediate 1-(2-methylbenzofuran-3-carbonyl)-cyclopentene. This intermediate is then treated with hydroxylamine to yield the final product, N-((1-hydroxycyclopentyl)methyl)benzofuran-2-carboxamide.

Aplicaciones Científicas De Investigación

CP 55,940 has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It has been shown to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, making it a valuable tool for studying the physiological effects of cannabinoids.

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14(16-10-15(18)7-3-4-8-15)13-9-11-5-1-2-6-12(11)19-13/h1-2,5-6,9,18H,3-4,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVZINFXANRCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)

![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)

![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)